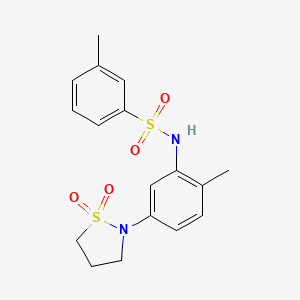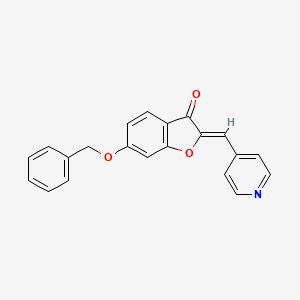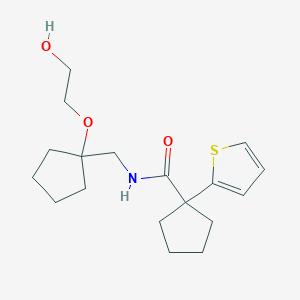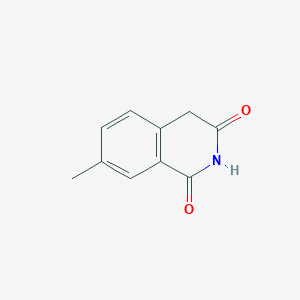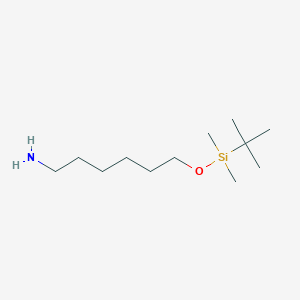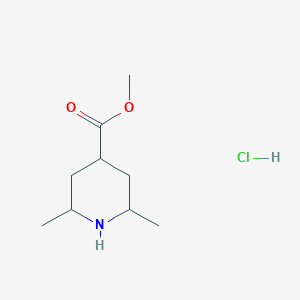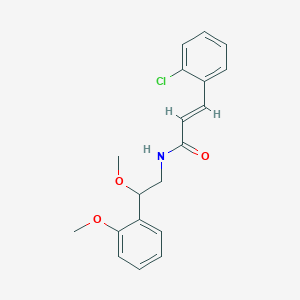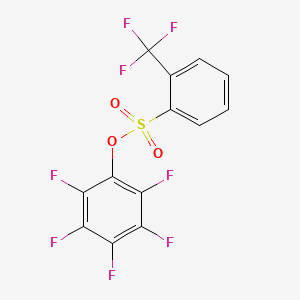
2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate is a fluorinated aromatic sulfonate compound characterized by its high degree of fluorination and sulfonate functional group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate typically involves the fluorination of phenyl compounds followed by sulfonation. One common synthetic route is the direct fluorination of 2-(trifluoromethyl)benzene with elemental fluorine in the presence of a catalyst, followed by sulfonation using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes that ensure high purity and yield. These methods often involve the use of specialized reactors and controlled reaction conditions to optimize the fluorination and sulfonation steps.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydroxyl groups or amines.
Substitution: Formation of various substituted phenyl compounds.
Aplicaciones Científicas De Investigación
This compound is widely used in scientific research due to its unique properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research for labeling and detecting proteins.
Medicine: In the development of pharmaceuticals, particularly in the design of fluorinated drugs.
Industry: In the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism by which 2,3,4,5,6-pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate exerts its effects depends on its specific application. In proteomics, for example, it may act as a fluorescent label that binds to specific amino acids, allowing for the visualization and analysis of protein structures. The molecular targets and pathways involved are typically related to the specific functional groups present in the compound.
Comparación Con Compuestos Similares
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: A closely related compound with one less fluorine atom.
1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene: Another fluorinated aromatic compound with a different functional group.
Uniqueness: 2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate stands out due to its high degree of fluorination, which imparts unique chemical stability and reactivity. This makes it particularly useful in applications requiring robustness against harsh conditions.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(trifluoromethyl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F8O3S/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(22,23)6-4-2-1-3-5(6)13(19,20)21/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODLENXBAALXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
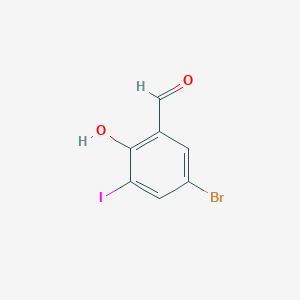
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2556687.png)

![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556689.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2556692.png)
